molecular formula C17H18N6S B3007170 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 2341769-47-7

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B3007170
CAS No.: 2341769-47-7
M. Wt: 338.43
InChI Key: KUMQKYBQZIFAOS-UHFFFAOYSA-N
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Description

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with a piperazine ring and a thiophene ring

Properties

IUPAC Name

3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-13-11-17(19-12-18-13)23-8-6-22(7-9-23)16-5-4-14(20-21-16)15-3-2-10-24-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMQKYBQZIFAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step procedures. One common method includes the reaction of 6-methylpyrimidine with piperazine to form an intermediate, which is then reacted with a thiophene-substituted pyridazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a pharmacophore , which could interact with various biological targets. The presence of the piperazine and pyrimidine moieties suggests that it may exhibit significant activity against certain diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine demonstrate cytotoxic effects against cancer cell lines. For example:

  • Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation by disrupting critical signaling pathways involved in cancer progression.
  • Case Study : Research has shown that derivatives of related compounds exhibit enhanced activity against breast cancer cell lines, outperforming conventional treatments like Tamoxifen in certain assays.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity :

  • Mechanism : It may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Research Findings : Studies have reported moderate to good antimicrobial effects against various bacterial strains, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with piperazine and thiophene rings, such as:

  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • Brexpiprazole
  • Imatinib

Uniqueness

What sets 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine apart is its unique combination of a pyridazine core with piperazine and thiophene substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a piperazine ring and a thiophene moiety, which contributes to its unique pharmacological properties. The presence of the methylpyrimidine group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, it may inhibit certain kinases involved in cancer progression or modulate neurotransmitter systems.

Biological Activity Overview

Research has indicated that compounds structurally similar to 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine exhibit various biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the growth of cancer cell lines, particularly those overexpressing certain kinases.
    • In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
  • Cytotoxicity Studies :
    • Various derivatives have been tested for their cytotoxic effects using the MTT assay.
    • For example, related compounds exhibited IC50 values ranging from 1.06 μM to 2.73 μM against different cancer cell lines, indicating potent anticancer properties .
  • Kinase Inhibition :
    • The compound may act as an inhibitor of c-Met kinase, a target in cancer therapy. Inhibitory activities comparable to established drugs have been reported .

Research Findings

A detailed examination of the biological activity of this compound reveals several key findings:

Table 1: Cytotoxicity and Kinase Inhibition Data

CompoundCell LineIC50 (μM)Kinase TargetIC50 (μM)
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazineA5491.06 ± 0.16c-Met0.090
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazineMCF-71.23 ± 0.18c-Met0.090
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazineHeLa2.73 ± 0.33c-Met0.090

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Triazolo-Pyridazine Derivatives :
    • A study synthesized triazolo-pyridazine derivatives and evaluated their anticancer properties, noting that structural modifications significantly impacted their activity against various cancer cell lines .
  • Structure–Activity Relationship (SAR) :
    • Research into SAR has identified critical functional groups that enhance cytotoxicity and kinase inhibition, providing insights for further drug development .

Q & A

Q. What synthetic strategies are typically employed for constructing the pyridazine core in this compound?

The pyridazine core can be synthesized via cyclization reactions or coupling of pre-formed heterocyclic fragments. highlights the use of Mannich reactions with primary amines and formalin under mild conditions (40°C in methanol) to assemble pyrimidopyrimidines, a method adaptable for pyridazine formation. Additionally, condensation reactions, such as those described in (e.g., ethyl chloroacetate with thioalkyl phenols in acetone/K₂CO₃), may introduce substituents like thiophene .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Essential for confirming substituent connectivity. For example, methyl protons on pyrimidine rings resonate at δ ~2.5 ppm, while aromatic protons in pyridazine appear at δ 8.1–8.5 ppm ( ) .
  • Elemental Analysis : Validates molecular composition (C, H, N, S). and emphasize its use for analogous compounds.
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

Based on GHS guidelines ():

  • PPE : Gloves, goggles, lab coats, and fume hoods.
  • Storage : Airtight containers in dry, cool environments.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite).
  • Toxicity Screening : Regular assessments for dermal/respiratory exposure due to aromatic amine derivatives .

Advanced Questions

Q. How can computational chemistry predict this compound’s biological activity?

  • Molecular Docking : Models interactions with targets (e.g., kinases) by calculating binding energies and residue contacts. ’s quantum chemical reaction path search methods can be adapted for binding simulations .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) to assess reactivity.
  • Pharmacokinetic Modeling : Tools like SwissADME estimate parameters (e.g., LogP, bioavailability) using structural descriptors.

Q. What methodologies resolve contradictions in solubility and bioavailability data?

  • High-Throughput Solubility Assays : Shake-flask method paired with HPLC quantification.
  • DSC/TGA : Analyze crystallinity and thermal stability, which influence solubility ( ) .
  • Cross-Validation : Compare experimental ESOL Log S with computational predictions to identify outliers.

Q. How can SAR studies optimize inhibitory potency?

  • Analog Synthesis : Modify substituents (e.g., pyrimidine methyl group, piperazine linker). ’s approach to enhancing antimicrobial activity via thiadiazolo-pyrimidinone modifications can guide design .
  • Bioassays : Measure IC₅₀ against target enzymes (e.g., kinases) under standardized conditions.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity.

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